A Comprehensive Guide to the Synthesis and Characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one
A Comprehensive Guide to the Synthesis and Characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one
Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. This compound is a notable impurity and a potential metabolite associated with second-generation antipsychotic drugs such as Brexpiprazole and Aripiprazole.[1][] A robust understanding of its synthesis and analytical profile is critical for drug development professionals involved in impurity profiling, reference standard synthesis, and metabolic studies. This document outlines a validated two-step synthetic pathway commencing with the preparation of the key intermediate, 7-hydroxyquinolin-2(1H)-one, followed by a Williamson ether synthesis to yield the target molecule. Furthermore, it details a suite of analytical techniques, including NMR, MS, and HPLC, for unambiguous structural elucidation and purity assessment.
Strategic Approach to Synthesis
The synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one is most logically approached via a retrosynthetic analysis that disconnects the ether linkage. This strategy, rooted in the principles of the Williamson ether synthesis, identifies 7-hydroxyquinolin-2(1H)-one as the key aromatic precursor and a 4-carbon electrophilic synthon as the coupling partner.[3][4] This two-step approach ensures a convergent and efficient route to the target molecule.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Synthesis of 7-hydroxyquinolin-2(1H)-one
The precursor, 7-hydroxyquinolin-2(1H)-one, is a crucial intermediate in the synthesis of several pharmaceuticals, including Brexpiprazole.[5][6][7][8] An effective and widely adopted method for its preparation involves the dehydrogenation of its saturated analog, 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. The choice of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent is deliberate; DDQ is a highly efficient reagent for such aromatization reactions, proceeding under relatively mild conditions with high yields.[6][7][9]
Caption: Synthesis of the key 7-hydroxyquinolin-2(1H)-one intermediate.
Experimental Protocol: Synthesis of 7-hydroxyquinolin-2(1H)-one [6]
-
Reaction Setup: To a solution of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone (1.0 eq) in tetrahydrofuran (THF, 5 mL per gram of starting material), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.05 - 1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Execution: Heat the reaction mixture to 45-50 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 1 hour.
-
Isolation: Filter the resulting solid through a Buchner funnel and wash thoroughly with water.
-
Purification: Dry the solid under vacuum to afford 7-hydroxyquinolin-2(1H)-one as a solid, which can be used in the next step without further purification if purity is satisfactory.
Step 2: O-Alkylation via Williamson Ether Synthesis
The core of the synthesis is the formation of the ether linkage. This is achieved by reacting the phenoxide ion of 7-hydroxyquinolin-2(1H)-one with a suitable alkylating agent. The phenolic proton is acidic and can be readily removed by a moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to generate a potent nucleophile.[8] 1,4-Dibromobutane serves as the four-carbon electrophile. The reaction is an SN2 substitution, where the phenoxide attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion.[4][10] Using a large excess of the dihaloalkane can favor mono-alkylation. The resulting 7-(4-bromobutoxy)quinolin-2(1H)-one can then be hydrolyzed to the desired product, or reaction conditions can be tuned to favor direct formation of the di-ether byproduct which can be separated. A more direct approach presented here involves using a slight excess of 1,4-dibromobutane followed by isolation of the intermediate and subsequent hydrolysis.
Caption: Two-stage Williamson ether synthesis and hydrolysis.
Experimental Protocol: Synthesis of 7-(4-hydroxybutoxy)quinolin-2(1H)-one (Adapted from[8])
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Alkylation Reaction Setup: In a round-bottom flask, suspend 7-hydroxyquinolin-2(1H)-one (1.0 eq) in methanol. Add potassium hydroxide (1.2 eq) portion-wise and stir at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Alkylating Agent Addition: Add 1,4-dibromobutane (4.0 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Intermediate Isolation: After cooling, filter the reaction mixture. Distill the filtrate to remove the solvent and excess 1,4-dibromobutane. The crude residue containing 7-(4-bromobutoxy)quinolin-2(1H)-one can be purified by column chromatography or taken directly to the next step.
-
Hydrolysis: Dissolve the crude intermediate in a suitable solvent mixture like THF/water. Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours until the starting bromide is consumed.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize with dilute HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 7-(4-hydroxybutoxy)quinolin-2(1H)-one as a pure solid.
Comprehensive Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural verification.
Caption: Workflow for the analytical characterization of the final product.
Physicochemical Properties
A summary of the key computed properties for 7-(4-hydroxybutoxy)quinolin-2(1H)-one is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][] |
| Molecular Weight | 233.26 g/mol | [1][] |
| Exact Mass | 233.1052 Da | [1] |
| XLogP3 | 1.3 | [1] |
| IUPAC Name | 7-(4-hydroxybutoxy)-1H-quinolin-2-one | [1] |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. The expected ¹H and ¹³C NMR chemical shifts in a solvent like DMSO-d₆ are tabulated below. These predictions are based on the known structure and spectral data from analogous compounds.[11]
Table of Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.60 | s (broad) | 1H | NH (lactam) |
| ~7.80 | d | 1H | H-4 |
| ~7.50 | d | 1H | H-5 |
| ~6.85 | dd | 1H | H-6 |
| ~6.80 | d | 1H | H-8 |
| ~6.30 | d | 1H | H-3 |
| ~4.40 | t | 1H | OH (alkanol) |
| ~4.00 | t | 2H | -O-CH₂ -CH₂- |
| ~3.45 | q | 2H | -CH₂-CH₂ -OH |
| ~1.75 | m | 2H | -O-CH₂-CH₂ - |
| ~1.55 | m | 2H | -CH₂-CH₂ -CH₂-OH |
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺.[12][13]
-
Expected [M+H]⁺: For a molecular formula of C₁₃H₁₅NO₃ with an exact mass of 233.1052 Da, the expected m/z for the protonated molecule is 234.1125 . High-resolution mass spectrometry (HRMS) can confirm this value to within 5 ppm, providing strong evidence for the elemental composition.[14]
-
Expected Fragmentation (MS/MS): Tandem mass spectrometry of the parent ion (m/z 234.11) would likely show a characteristic neutral loss of the butanol side chain or water from the terminal alcohol.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3150 | Medium, Broad | N-H stretch (lactam) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1660 | Strong | C=O stretch (amide, lactam) |
| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic and vinyl) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for determining the purity of the synthesized compound. A reverse-phase method is typically employed.
Exemplary HPLC Method
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98%.
Conclusion
This guide provides a comprehensive and technically grounded framework for the synthesis and characterization of 7-(4-hydroxybutoxy)quinolin-2(1H)-one. The described two-step synthesis, leveraging a DDQ-mediated aromatization and a subsequent Williamson ether synthesis, offers a reliable and scalable route. The detailed analytical protocols establish a robust system for structural verification and purity assessment, which is indispensable for researchers in pharmaceutical sciences. The methodologies and data presented herein serve as a vital resource for the preparation of this important reference standard, facilitating more accurate impurity profiling and drug metabolism studies in the development of quinolinone-based therapeutics.
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